molecular formula C9H8ClF6N3 B1529566 2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride CAS No. 911636-86-7

2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride

Cat. No. B1529566
M. Wt: 307.62 g/mol
InChI Key: NFEZOYIKZXDOAJ-UHFFFAOYSA-N
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Description

“2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride” is a chemical compound with the molecular formula C9H8ClF6N3 . It is also known as 5,6,7,8-tetrahydro-2,4-bis (trifluoroMethyl)-Pyrido [3,4-d]pyriMidine hydrochloride .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 307.62 . Other physical and chemical properties such as density, boiling point, and melting point are not directly available in the search results .

Scientific Research Applications

Synthesis of Trifluoromethylated Analogues

The compound plays a crucial role in the synthesis of trifluoromethylated analogues of 4,5‐Dihydroorotic Acid. Researchers have discovered that 4-(Trifluoromethyl)pyrimidin-2(1H)-ones can react with trimethylsilyl cyanide in the presence of tertiary amine catalysts to produce Michael-like 1,4-conjugate hydrocyanation adducts exclusively at the 3,6-positions. These adducts have been utilized to synthesize new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters in both racemic and enantiopure forms through a chiral auxiliary approach. This synthesis demonstrates the potential of the compound in creating sterically stable conformations due to the orthogonal intramolecular C–F···C=O interaction between the fluorine atom of the CF3 group and the carbon atom of the ester group (Sukach et al., 2015).

Antibacterial and Antifungal Activities

A series of compounds derived from 2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine have been prepared and evaluated for their antibacterial and antifungal activities. These compounds exhibited promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. This application underscores the compound's potential in the development of new antimicrobial agents (Aksinenko et al., 2016).

properties

IUPAC Name

2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N3.ClH/c10-8(11,12)6-4-1-2-16-3-5(4)17-7(18-6)9(13,14)15;/h16H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEZOYIKZXDOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=NC(=N2)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride
Reactant of Route 2
2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride
Reactant of Route 3
2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride
Reactant of Route 4
2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride
Reactant of Route 5
2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride
Reactant of Route 6
2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride

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